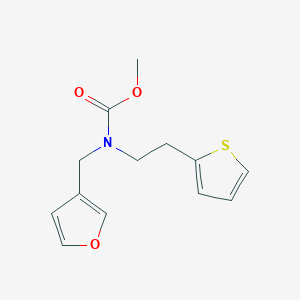

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate

Description

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is a synthetic carbamate derivative featuring two heterocyclic moieties: a furan-3-ylmethyl group and a thiophen-2-yl ethyl substituent. Carbamates are widely studied for their biological activity, structural versatility, and applications in medicinal and agrochemical research .

Properties

IUPAC Name |

methyl N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-16-13(15)14(9-11-5-7-17-10-11)6-4-12-3-2-8-18-12/h2-3,5,7-8,10H,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZBDYVUJUQHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CCC1=CC=CS1)CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate typically involves the following steps:

Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan-3-carboxaldehyde with a suitable reducing agent.

Formation of the thiophen-2-yl intermediate: Thiophene-2-carboxaldehyde is reacted with an appropriate reagent to form the thiophen-2-yl intermediate.

Coupling reaction: The furan-3-ylmethyl intermediate is then coupled with the thiophen-2-yl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that carbamate derivatives can exhibit significant anticancer properties. Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate may function as a potential inhibitor of specific cancer cell lines. For instance, studies on similar compounds have shown that modifications in the furan and thiophene moieties can enhance their interaction with biological targets, leading to improved anticancer activity .

Case Study: Inhibition of Tumor Growth

A recent study demonstrated that compounds structurally similar to this compound were effective in inhibiting the growth of MCF-7 breast cancer cells. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of chemokine receptors involved in inflammatory responses. For example, similar carbamate derivatives have been explored for their ability to inhibit CXC chemokine receptor 2 (CXCR2), which plays a crucial role in various inflammatory diseases .

Table 1: Summary of Pharmacological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | Furan-based carbamates | Induction of apoptosis |

| Anti-inflammatory | CXCR2 inhibitors | Blocking inflammatory signaling |

Material Science Applications

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers due to its reactive carbamate group. This property allows it to participate in polymerization reactions, leading to materials with enhanced mechanical and thermal properties. Research into similar compounds has shown promising results in developing biodegradable plastics and other advanced materials .

Case Study: Development of Biodegradable Polymers

A study focused on the incorporation of carbamate derivatives into polymer matrices revealed improved biodegradability and mechanical strength compared to traditional plastics. The furan and thiophene groups contributed to the material's stability while allowing for controlled degradation rates under environmental conditions .

Cosmetic Applications

3.1 Skin Lightening Agents

Research into menthyl carbamates indicates potential applications in cosmetic formulations, particularly as skin lightening agents. This compound may influence melanin metabolism, making it a candidate for inclusion in skin care products aimed at reducing hyperpigmentation .

Table 2: Cosmetic Applications

| Application Type | Mechanism | Examples |

|---|---|---|

| Skin Lightening | Inhibition of melanin production | Formulations containing carbamates |

Mechanism of Action

The mechanism of action of Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2-(furan-3-yl)ethyl)carbamate (CAS 137267-49-3)

This analog replaces the methyl carbamate and thiophen-2-yl ethyl groups in the target compound with an ethyl carbamate and a simpler furan-3-yl ethyl chain. Key differences include:

- Molecular Weight: Ethyl analog (C₉H₁₃NO₃): 183.20 g/mol vs. target compound (estimated C₁₀H₁₃NO₃S): ~227.28 g/mol .

- Lipophilicity : The ethyl carbamate likely exhibits lower lipophilicity (log k ≈ 1.8–2.2) compared to the target compound, where the thiophene moiety may increase log k due to its sulfur atom and aromaticity .

- Synthetic Routes : Both compounds likely employ carbamate-forming reactions, such as nucleophilic substitution or Curtius rearrangements, but the thiophene group in the target compound requires additional steps for functionalization .

Furan-3-ylmethyl Carbamates with Varied Substituents

Compounds such as Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)furan-3-carboxamide (97b) highlight the role of substituents on furan-based carbamates:

- Bioactivity : Hydrazone derivatives (e.g., 97a–e) demonstrate antimicrobial and enzyme-inhibitory properties, suggesting that the thiophene group in the target compound could enhance binding to biological targets .

- Stability : Methyl carbamates generally exhibit higher hydrolytic stability than ethyl counterparts, which may favor the target compound in drug delivery applications .

Thiophene-Containing Carbamates

While direct analogs are scarce, sulfonylurea herbicides like metsulfuron methyl ester () share carbamate linkages but differ significantly in structure. The target compound’s thiophene ring may confer unique electronic properties, such as increased resonance stability, compared to triazine-based agrochemicals.

Data Table: Key Properties of Selected Carbamates

Research Findings and Implications

- Synthetic Complexity : Introducing thiophene requires regioselective alkylation or cross-coupling steps, which may lower synthetic yields compared to ethyl (2-(furan-3-yl)ethyl)carbamate .

- Biological Activity : Thiophene’s electron-rich π-system may enhance interactions with enzymes or receptors, making the target compound a candidate for antiviral or anticancer studies .

Biological Activity

Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is an organic compound characterized by the presence of both furan and thiophene rings, along with a carbamate functional group. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry, where compounds with similar structures have demonstrated significant pharmacological potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that compounds containing furan and thiophene moieties often exhibit diverse biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, studies have reported that derivatives of thiophene exhibit cytotoxic effects on cancer cells by disrupting microtubule dynamics, which is critical for cell division .

- Anti-inflammatory Properties : The presence of the furan ring has been linked to anti-inflammatory effects. Certain furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

- Neuroprotective Effects : Research suggests that compounds with similar structural features may penetrate the blood-brain barrier and exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where inflammation and oxidative stress are contributing factors .

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study evaluated a series of thiophene-based compounds for their ability to inhibit tubulin polymerization. Results indicated that certain derivatives could significantly reduce cell viability in cancer cell lines at low micromolar concentrations, suggesting a potential mechanism involving microtubule stabilization or destabilization .

- Inflammatory Response Modulation :

- Neuroprotective Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (furan-2-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate | Furan at position 2 | Moderate anticancer activity |

| Methyl (furan-3-ylmethyl)(3-(thiophen-2-yl)propyl)carbamate | Propyl chain substitution | Enhanced anti-inflammatory effects |

| Methyl (furan-3-ylmethyl)(4-(thiophen-3-yl)methyl)carbamate | Thiophene at position 4 | Stronger neuroprotective properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of furan-3-ylmethyl and thiophen-2-yl intermediates via aldehyde reduction or nucleophilic substitution.

- Step 2 : Coupling intermediates using carbamate-forming reagents (e.g., phosgene derivatives or isocyanates) under inert conditions .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio for intermediates), use catalysts (e.g., DMAP for carbamate formation), and employ polar aprotic solvents (e.g., DMF) at 60–80°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this carbamate derivative?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry of furan/thiophene substituents and carbamate linkage (e.g., carbonyl resonance at ~155 ppm) .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as dihedral angles between heterocyclic rings (e.g., 15–25° for furan-thiophene interactions) .

- FT-IR : Carbamate C=O stretch at ~1700 cm and N-H bend at ~1530 cm validate functional groups .

Q. What are the known biological targets and associated pathways influenced by this carbamate compound?

- Methodological Answer :

- Chemokine Receptors : The compound may inhibit CXCR2, reducing neutrophil migration in inflammatory pathways (IC ~2–5 µM in cell-based assays) .

- Enzyme Inhibition : Thiophene and furan moieties interact with cytochrome P450 isoforms (e.g., CYP3A4), affecting metabolic stability studies .

- Antimicrobial Screening : Disk diffusion assays (MIC ~10–50 µg/mL) against S. aureus and E. coli suggest membrane disruption mechanisms .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO/LUMO distributions, identifying nucleophilic (furan O) and electrophilic (thiophene S) sites. Solvent effects (PCM model) improve accuracy for aqueous reactivity .

- Reactivity Predictions : Simulate Fukui indices to predict sites for electrophilic attack (e.g., thiophene β-position) or radical stabilization .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., oxidative cleavage of carbamate in liver microsomes). Adjust dosing regimens if rapid clearance is observed .

- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation improves bioavailability in rodent models .

Q. How does the stereoelectronic environment of the furan and thiophene rings influence the compound's interaction with biological macromolecules?

- Methodological Answer :

- π-Stacking Analysis : MD simulations show thiophene's sulfur atom enhances binding to aromatic residues (e.g., Tyr in kinase active sites). Furan oxygen participates in hydrogen bonding with backbone amides .

- Electrostatic Potential Maps : Charge density plots reveal thiophene’s electron-rich regions stabilize interactions with cationic residues (e.g., Lys/Arg) .

Q. What in silico approaches are available to model the pharmacokinetic properties of this carbamate derivative?

- Methodological Answer :

- QSAR Models : Train regression models using logP, polar surface area, and H-bond donors to predict BBB permeability (e.g., Blood-Brain Barrier score: 0.8 via SwissADME) .

- Molecular Docking : Autodock Vina simulates binding to serum albumin (ΔG ~-8.5 kcal/mol), suggesting high plasma protein binding .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in cytotoxicity assays across different cancer cell lines?

- Methodological Answer :

- Dose-Response Validation : Repeat assays using ATP-based viability tests (e.g., CellTiter-Glo) with IC triplicates. Cross-validate with apoptosis markers (Annexin V/PI) .

- Cell Line Authentication : STR profiling ensures no contamination (e.g., HeLa vs. MCF-7 mix-ups). Use primary cells for confirmatory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.